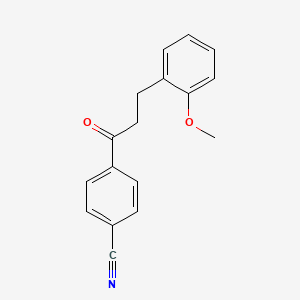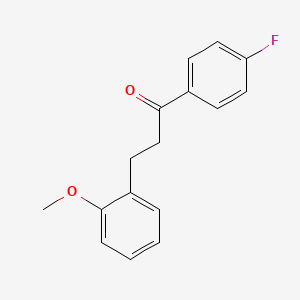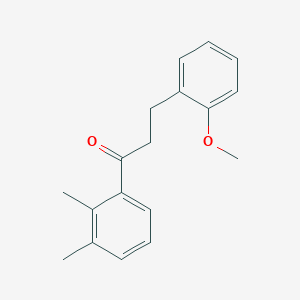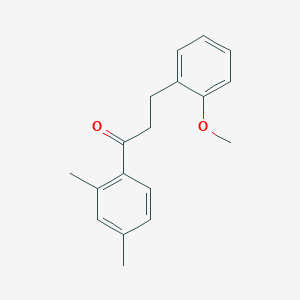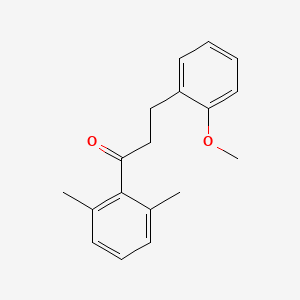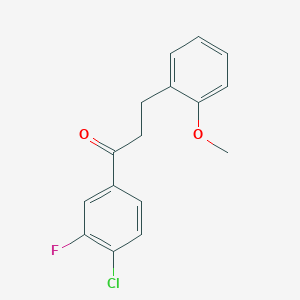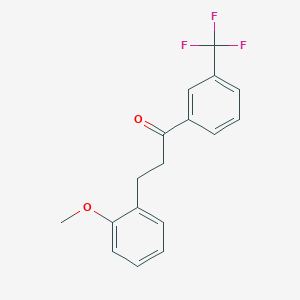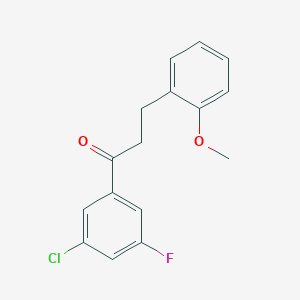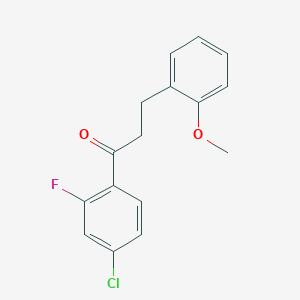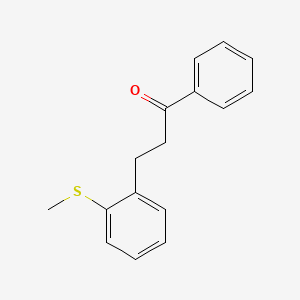
3-(2-Thiomethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Thiomethylphenyl)propiophenone: is an organic compound with the molecular formula C16H16OS . It is primarily used as a model substrate for studying palladium-catalyzed C-H bond activation reactions, specifically focusing on [3+2] annulation with maleimides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate thiomethylphenyl and propiophenone derivatives.
Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions, using suitable solvents and catalysts to facilitate the desired transformations.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(2-Thiomethylphenyl)propiophenone has diverse applications in scientific research:
Organic Synthesis: It serves as a model substrate for studying palladium-catalyzed C-H bond activation reactions.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential pharmaceutical agents.
Materials Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Thiomethylphenyl)propiophenone in palladium-catalyzed reactions involves the following steps:
Coordination: The palladium catalyst coordinates with the substrate.
C-H Activation: The palladium activates the C-H bond, facilitating the formation of a palladium-carbon bond.
Annulation: The substrate undergoes [3+2] annulation with maleimides, leading to the formation of the final product.
Comparison with Similar Compounds
3-(2-Methylphenyl)propiophenone: Similar structure but lacks the thiomethyl group.
3-(2-Methoxyphenyl)propiophenone: Contains a methoxy group instead of a thiomethyl group.
3-(2-Chlorophenyl)propiophenone: Contains a chlorine atom instead of a thiomethyl group.
Uniqueness: 3-(2-Thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-(2-methylsulfanylphenyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLOGODZILBMFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644304 |
Source


|
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-17-1 |
Source


|
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
